molecular formula C34H34N2O4 B1204088 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane

2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane

Cat. No.: B1204088
M. Wt: 534.6 g/mol
InChI Key: DPMXTDKQWKXVSU-UHFFFAOYSA-N
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Description

2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane, also known as this compound, is a useful research compound. Its molecular formula is C34H34N2O4 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 706832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H34N2O4

Molecular Weight

534.6 g/mol

IUPAC Name

2-amino-5-[4-[2-[4-(4-amino-3-hydroxyphenoxy)phenyl]-2-adamantyl]phenoxy]phenol

InChI

InChI=1S/C34H34N2O4/c35-30-11-9-28(18-32(30)37)39-26-5-1-22(2-6-26)34(24-14-20-13-21(16-24)17-25(34)15-20)23-3-7-27(8-4-23)40-29-10-12-31(36)33(38)19-29/h1-12,18-21,24-25,37-38H,13-17,35-36H2

InChI Key

DPMXTDKQWKXVSU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OC5=CC(=C(C=C5)N)O)C6=CC=C(C=C6)OC7=CC(=C(C=C7)N)O

Synonyms

2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane
DPA adamantane cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane (3.00 g, 5.05 mmol), 10% Pd/C (0.06 g) and ethanol (60 mL) were heated to reflux. Then, 20 mL of hydrazine hydrate was added dropwise into the suspension solution over a period of 1 hour. After the mixture was refluexed for another 24 h. The reaction solution was then filtered to remove Pd/C. The crude product was recrystallized from ethanol to give 1.81 g (67.1%) of 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane. mp>160° C. (decompose); IR (KBr): 3415, 3298, 2912 cm−1, MS (EI) m/z 534 (M+, 100); Anal. Calcd. for C34H34N2O4: C, 76.40; H, 6.36; N, 5.24. Found: C, 76.21; H, 6.45; N, 5.22.
Name
2,2-bis(4-(3-hydroxy-4-nitrophenoxy)phenyl)adamantane
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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